Di-2-Pyridyl Thionocarbonate

Catalog No.
S796269
CAS No.
96989-50-3
M.F
C11H8N2O2S
M. Wt
232.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-2-Pyridyl Thionocarbonate

CAS Number

96989-50-3

Product Name

Di-2-Pyridyl Thionocarbonate

IUPAC Name

dipyridin-2-yloxymethanethione

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

InChI

InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H

InChI Key

IKYOVSVBLHGFMA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2

Canonical SMILES

C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2

Analytical Chemistry:

  • Metal Analysis: DPTC is a well-established chelating agent and has been widely used for the extraction and determination of various metal ions, particularly transition metals, from environmental and biological samples. Its ability to form stable complexes with metals makes it a valuable tool in analytical techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma atomic emission spectroscopy (ICP-AES).

Organic Synthesis:

  • Synthetic Reagent: DPTC can act as a versatile reagent in various organic reactions, such as:
    • S-arylation: It can introduce an aryl group (derived from an aromatic ring) onto sulfur-containing molecules.
    • C-S bond formation: It can facilitate the formation of carbon-sulfur bonds in organic molecules.
    • Heterocycle synthesis: It can be involved in the synthesis of specific heterocyclic compounds containing nitrogen and sulfur atoms.

Biological Activity Exploration:

  • Potential biological properties: DPTC has been investigated for potential biological activities, including:
    • Antitumor properties: Studies have shown that DPTC exhibits cytotoxicity (toxic to cells) against certain cancer cell lines. However, further research is needed to understand its potential as an antitumor agent.
    • Antimalarial properties: Some studies suggest that DPTC may possess antimalarial activity []. However, more research is required to determine its efficacy and safety in this context.

Di-2-Pyridyl Thionocarbonate is a chemical compound with the molecular formula C₁₁H₈N₂O₂S. It is characterized by the presence of two pyridine rings attached to a thionocarbonate functional group. This compound is notable for its unique structure, which enables it to participate in various

DPT does not possess its own biological activity. Its role lies in organic synthesis, where it acts as a reagent for the formation of isothiocyanates [].

DPT is likely to exhibit similar hazards as other thionocarbonates. These compounds can be irritating to the skin, eyes, and respiratory system. DPT should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Of Di-2-pyridyl Thionocarbonate As a ..." class="citation ml-xs inline" data-state="closed" href="https://koreascience.kr/article/JAKO198713464452036.page" rel="nofollow noopener" target="_blank"> .
  • Chemical Research: Used as a substitute for thiophosgene, it provides a safer alternative for researchers working with sulfur-containing reagents .
  • Di-2-Pyridyl Thionocarbonate can be synthesized through several methods:

    • From Thiophosgene: It can be synthesized by reacting thiophosgene with 2-pyridine amine derivatives.
    • Via Thionocarbamate Formation: Another method involves the reaction of 2-pyridine amines with carbon disulfide, followed by treatment with an alkyl halide to yield the thionocarbonate structure .

    Interaction studies involving Di-2-Pyridyl Thionocarbonate focus on its reactivity with various nucleophiles, particularly amines. These studies reveal that different amines can yield distinct isothiocyanates, which may exhibit varying biological properties. Understanding these interactions helps in designing compounds with specific functionalities for pharmaceutical applications .

    Di-2-Pyridyl Thionocarbonate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

    CompoundStructure TypeUnique Features
    ThiophosgeneCarbonyl sulfideHighly toxic; used primarily in chemical synthesis
    DithiocarbamateDithiocarbamate groupKnown for herbicidal properties
    N,N-DimethylthiocarbamateDimethyl derivativeUsed as an insecticide and acaricide
    1,3-Thiazolidine-2-thioneHeterocyclic thioneExhibits antimicrobial activity

    Di-2-Pyridyl Thionocarbonate stands out due to its dual pyridine rings, which enhance its stability and reactivity compared to simpler analogs like thiophosgene. Its ability to selectively form isothiocyanates makes it particularly valuable in synthetic applications where specificity is crucial .

    XLogP3

    2.8

    GHS Hazard Statements

    Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Wikipedia

    O,O-Di(2-pyridinyl) thiocarbonate

    Dates

    Modify: 2023-08-15

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